(1R)-AZD-1480

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C14H14ClFN8 |

|---|---|

Peso molecular |

348.76 g/mol |

Nombre IUPAC |

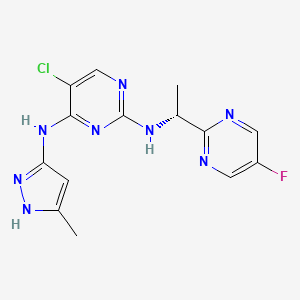

5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H14ClFN8/c1-7-3-11(24-23-7)21-13-10(15)6-19-14(22-13)20-8(2)12-17-4-9(16)5-18-12/h3-6,8H,1-2H3,(H3,19,20,21,22,23,24)/t8-/m1/s1 |

Clave InChI |

PDOQBOJDRPLBQU-MRVPVSSYSA-N |

SMILES isomérico |

CC1=CC(=NN1)NC2=NC(=NC=C2Cl)N[C@H](C)C3=NC=C(C=N3)F |

SMILES canónico |

CC1=CC(=NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=N3)F |

Origen del producto |

United States |

Foundational & Exploratory

(1R)-AZD-1480: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of (1R)-AZD-1480, a potent and selective small-molecule inhibitor of Janus kinases (JAKs), in the context of cancer cell biology. This compound is the (1R) chiral isomer of AZD1480, and the literature often uses the term AZD1480 to refer to this active compound.[1] This document synthesizes preclinical data to provide a comprehensive overview of its molecular targets, signaling pathways, and cellular effects, supported by quantitative data and experimental methodologies.

Core Mechanism: Inhibition of the JAK/STAT Signaling Pathway

This compound is an ATP-competitive inhibitor of JAK1 and JAK2 kinases.[1][2][3][4][5] Persistent activation of the JAK/STAT signaling pathway is a critical driver in the pathogenesis of many human cancers, making it a prime therapeutic target.[2][6][7][8] this compound's primary mechanism of action involves the direct inhibition of JAK1 and JAK2, which prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[6][7][8][9]

The aberrant activation of STAT3 is a common feature in a wide array of solid and hematologic malignancies and is associated with the promotion of cell proliferation, survival, immune evasion, and drug resistance.[2][8] By blocking JAK1/2, this compound effectively abrogates the downstream signaling cascade that leads to the transcription of numerous genes involved in oncogenesis.[7][8][10]

Diagram: this compound Inhibition of the JAK/STAT Signaling Pathway

Caption: this compound blocks cytokine-induced JAK1/2 activation, preventing STAT3 phosphorylation and downstream oncogenic signaling.

Quantitative Data on Kinase Inhibition and Cellular Activity

This compound demonstrates high potency against its primary targets and effectively inhibits cancer cell viability across various tumor types. The following tables summarize the key quantitative metrics reported in preclinical studies.

Table 1: In Vitro Kinase Inhibition

| Target | Metric | Value | Conditions |

| JAK2 | Ki | 0.26 nM | Cell-free assay[8] |

| JAK1 | IC50 | 1.3 nM | ATP-competitive assay[11] |

| JAK2 | IC50 | <0.4 nM | ATP-competitive assay[11] |

| TEL-Jak2 | IC50 (p-STAT5) | 46 nM | Isogenic Ba/F3 cell line[8] |

| JAK2 | IC50 | 58 nM | 5 mM ATP[12] |

Table 2: In Vitro Cellular Activity

| Cell Line Type | Metric | Value | Notes |

| Pediatric Solid Tumors (NB, RMS, ESFT) | Median EC50 | 1.5 µM | Range: 0.36-5.37 µM[6][13] |

| TEL-Jak2 driven Ba/F3 cells | GI50 | 60 nM | [8][12] |

| JAK2 V617F mutant cells | GI50 | 60 nM | [12] |

| Small Cell Lung Cancer (6 of 13 lines) | IC50 | 0.73 to 3.08 µmol/L | [14] |

| Human Myeloma (U266 and Kms.11) | IC50 (Apoptosis) | ~1.5 µM | At 72 hours[15] |

| PPTP Cell Line Panel | Median rIC50 | 1.5 µM | Range: 0.3 µM to 5.9 µM[3][4] |

Downstream Cellular and In Vivo Effects

The inhibition of the JAK/STAT3 pathway by this compound translates into a range of anti-tumor activities, both in vitro and in vivo.

Inhibition of Cell Proliferation and Induction of Apoptosis

This compound has been shown to decrease cell viability and induce growth inhibition in a dose-dependent manner across a variety of cancer cell lines, including neuroblastoma, pediatric sarcomas, colorectal cancer, and multiple myeloma.[6][10][15] This is achieved through the downregulation of STAT3 target genes that regulate the cell cycle and apoptosis, such as:

The induction of apoptosis is caspase-dependent, as evidenced by increased caspase-3/7 activity in treated cells.[6][16] At higher concentrations (e.g., 5µM), this compound can also induce G2/M cell cycle arrest by inhibiting Aurora kinases, indicating a dual mechanism of action in some contexts.[5][11][17]

Anti-Angiogenic and Anti-Metastatic Activity

Beyond its direct effects on tumor cells, this compound significantly impacts the tumor microenvironment. It has been shown to inhibit tumor angiogenesis and metastasis.[18][19] This is accomplished by:

-

Inhibiting STAT3 in tumor-associated myeloid cells , which reduces their numbers and diminishes myeloid cell-mediated angiogenesis.[18][19]

-

Decreasing the expression of pro-angiogenic factors such as VEGF and MMP9.[20]

In vivo studies have demonstrated that this compound can block the lung infiltration of myeloid cells and reduce the formation of pulmonary metastases.[18][19]

In Vivo Tumor Growth Inhibition

Preclinical xenograft models have consistently shown the efficacy of this compound in suppressing tumor growth. For instance, in DU145 prostate and MDA-MB-468 breast cancer xenografts, daily administration of this compound resulted in significant tumor growth inhibition of 81% and 111% (regression), respectively.[8] Similar significant tumor growth inhibition has been observed in models of neuroblastoma, pediatric sarcomas, small cell lung cancer, and Wilms tumors.[3][4][6][14] The anti-tumor effects in vivo correlate with the sustained inhibition of STAT3 phosphorylation in the tumor tissue.[8]

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blot Analysis for Protein Phosphorylation

This technique is used to assess the phosphorylation status of key proteins in the JAK/STAT pathway.

Protocol:

-

Cell Lysis: Cancer cells are treated with varying concentrations of this compound for a specified duration (e.g., 2 hours). Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-STAT3, p-JAK2) and total proteins.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Diagram: Western Blot Workflow

Caption: Workflow for detecting protein phosphorylation via Western blotting.

Cell Viability (MTS) Assay

This colorimetric assay is used to determine the effect of this compound on the metabolic activity and viability of cancer cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound and incubated for a set period (e.g., 48 or 72 hours).

-

Reagent Addition: An MTS reagent (containing a tetrazolium salt) is added to each well.

-

Incubation: The plates are incubated to allow viable, metabolically active cells to convert the MTS reagent into a colored formazan product.

-

Absorbance Reading: The absorbance of the formazan product is measured using a plate reader at a specific wavelength (e.g., 490 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and EC50 or IC50 values are determined.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Tumor Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control (vehicle) groups. This compound is administered, typically via oral gavage, at a specified dose and schedule (e.g., 60 mg/kg, once daily for 3 weeks).[3][4]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Monitoring: Animal weight and overall health are monitored to assess toxicity.

-

Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-STAT3) to confirm target engagement.[6]

Resistance Mechanisms

While this compound is a potent inhibitor, cancer cells can develop resistance. In some Hodgkin lymphoma cell lines, resistance to low doses of this compound has been associated with a paradoxical increase in JAK2 phosphorylation and the activation of secondary survival pathways, such as the ERK and p38 MAPK pathways.[17] This suggests that combination therapies targeting these escape pathways may be necessary to overcome resistance.

Conclusion

This compound is a selective inhibitor of JAK1 and JAK2, which potently blocks the oncogenic JAK/STAT3 signaling pathway in a wide range of cancer cells. Its mechanism of action leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor angiogenesis and metastasis. While its clinical development was halted due to neurotoxicity,[21] the preclinical data for this compound provides a strong rationale for the continued investigation of JAK/STAT pathway inhibition as a therapeutic strategy in oncology. The detailed understanding of its mechanism, as outlined in this guide, is crucial for the development of next-generation JAK inhibitors and for designing effective combination therapies.

References

- 1. glpbio.com [glpbio.com]

- 2. oaepublish.com [oaepublish.com]

- 3. Initial solid tumor testing (stage 1) of AZD1480, an inhibitor of Janus kinases 1 and 2 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Initial Solid Tumor Testing (Stage 1) of AZD1480, an Inhibitor of Janus Kinases 1 and 2 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The JAK2 inhibitor AZD1480 potently blocks Stat3 signaling and oncogenesis in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. AZD1480, a JAK inhibitor, inhibits cell growth and survival of colorectal cancer via modulating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. oncotarget.com [oncotarget.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. The novel JAK inhibitor AZD1480 blocks STAT3 and FGFR3 signaling, resulting in suppression of human myeloma cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The JAK inhibitor AZD1480 regulates proliferation and immunity in Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-angiogenic and anti-metastatic activity of JAK inhibitor AZD1480 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

(1R)-AZD-1480: A Technical Guide to JAK/STAT Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-AZD-1480 is a potent, ATP-competitive small molecule inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2.[1][2][3] The JAK/STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cellular processes such as proliferation, differentiation, apoptosis, and immune regulation. Dysregulation of this pathway is implicated in the pathogenesis of various diseases, including cancers and inflammatory disorders.[4] this compound has been investigated for its therapeutic potential in various preclinical models of cancer, demonstrating its ability to inhibit tumor growth and induce apoptosis by blocking the JAK/STAT cascade. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of JAK1 and JAK2.[1][3] This inhibition prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[2][5] Activated STAT proteins typically dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell survival and proliferation. By blocking this cascade, this compound effectively downregulates the expression of key proteins such as Cyclin D1, Bcl-2, and Survivin, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]

Quantitative Data

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: Biochemical Inhibitory Activity

| Target | IC50 (nM) | Assay Conditions | Reference |

| JAK1 | 1.3 | ATP-competitive enzyme assay | [1][3] |

| JAK2 | <0.4 | ATP-competitive enzyme assay | [1][3] |

| JAK2 | 0.26 | Cell-free assay | [2] |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Cancer Type | EC50/GI50 (µM) | Assay Type | Reference |

| Pediatric Solid Tumors (Median) | Neuroblastoma, Rhabdomyosarcoma, Ewing Sarcoma | 1.5 (range: 0.36-5.37) | MTS Assay | [4][5] |

| Small Cell Lung Cancer (SCLC) cells (6 of 13 lines) | Small Cell Lung Cancer | 0.73 - 3.08 | Not Specified | [ ] |

| Pediatric Preclinical Testing Program (PPTP) cell lines (Median) | Various Pediatric Cancers | 1.5 (range: 0.3 - 5.9) | DIMSCAN | [6] |

| TEL-Jak2 driven Ba/F3 cells | Engineered cell line | 0.06 | Alamar Blue Assay | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

JAK Kinase Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of this compound against purified JAK enzymes.

Materials:

-

Recombinant human JAK1, JAK2, or JAK3 enzymes

-

Peptide substrate (e.g., FITC-labeled or FAM-labeled peptide)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.3, 1 mM DTT, 0.01% Tween-20, 50 µg/ml BSA, 10 mM MgCl2)[2][7]

-

This compound

-

DMSO

-

96-well assay plates

-

Plate reader capable of detecting the substrate signal

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the recombinant JAK enzyme to each well and incubate briefly.

-

Prepare a reaction mixture containing the peptide substrate and ATP in assay buffer. The ATP concentration should be at or near the Km for each specific JAK enzyme.[7]

-

Initiate the kinase reaction by adding the reaction mixture to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).

-

Measure the amount of phosphorylated substrate using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTS) Assay

This protocol is to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.1%).

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with DMSO).

-

Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7][8]

-

Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[9][10]

-

Incubate the plates for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.[10][11]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 or GI50 value.

Western Blotting for Phospho-STAT3

This protocol is for detecting the inhibition of STAT3 phosphorylation in cells treated with this compound.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for the desired time. In some experiments, cells may be stimulated with a cytokine like IL-6 to induce STAT3 phosphorylation.[12]

-

Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.

-

Separate the protein samples on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total STAT3 and the loading control to ensure equal protein loading.

In Vivo Xenograft Tumor Growth Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for implantation

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% hydroxypropyl methylcellulose / 0.1% Tween 80)[6]

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]

-

Prepare the this compound formulation and the vehicle control.

-

Administer this compound or vehicle to the mice daily via oral gavage at a specified dose (e.g., 30-60 mg/kg).[5][6]

-

Measure tumor dimensions with calipers every few days and calculate the tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for p-STAT3, immunohistochemistry).

-

Compare the tumor growth rates between the treated and control groups to evaluate the efficacy of this compound.

Conclusion

This compound is a potent inhibitor of the JAK/STAT signaling pathway with demonstrated anti-tumor activity in a variety of preclinical models. This technical guide provides a comprehensive overview of its mechanism of action, quantitative data, and detailed experimental protocols to facilitate further research and development in this area. The provided information serves as a valuable resource for scientists and researchers investigating the therapeutic potential of targeting the JAK/STAT pathway in cancer and other diseases. However, it is important to note that the clinical development of AZD1480 was halted due to neurological toxicities observed in early-phase trials.[13]

References

- 1. Therapeutic Potential of AZD1480 for the Treatment of Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Initial Solid Tumor Testing (Stage 1) of AZD1480, an Inhibitor of Janus Kinases 1 and 2 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. cohesionbio.com [cohesionbio.com]

- 12. oncotarget.com [oncotarget.com]

- 13. researchgate.net [researchgate.net]

(1R)-AZD-1480: A Comprehensive Technical Guide for Researchers

(1R)-AZD-1480 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Janus-associated kinase 1 (JAK1) and Janus-associated kinase 2 (JAK2).[1][2][3] This small molecule has been investigated for its potential antineoplastic activity due to its ability to disrupt the JAK/STAT signaling pathway, which is often dysregulated in various cancers.[2][4] This technical guide provides a detailed overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Properties

This compound, also known as AZD1480, is a pyrazolyl pyrimidine derivative.[5] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine | [6][7] |

| Chemical Formula | C14H14ClFN8 | [8] |

| Molecular Weight | 348.77 g/mol | [8][9] |

| CAS Number | 935666-88-9 | [1][6] |

| Appearance | White solid powder | [8] |

| Solubility | Soluble in DMSO (≥70 mg/mL), and in Ethanol with ultrasonic and warming (≈4.57 mg/mL). Insoluble in water. | [9] |

Mechanism of Action and Biological Activity

This compound functions as a potent inhibitor of JAK1 and JAK2 kinases, which are key components of the JAK/STAT signaling pathway.[3] This pathway plays a crucial role in transmitting signals from cytokines and growth factors from the cell surface to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, survival, and inflammation.[5][10]

By competitively binding to the ATP-binding site of JAK1 and JAK2, this compound prevents their activation and subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2][11] The inhibition of STAT phosphorylation prevents their dimerization and translocation to the nucleus, ultimately leading to the downregulation of target gene expression.[4][5] This disruption of the JAK/STAT pathway can induce tumor cell apoptosis and reduce cell proliferation.[1][4][9]

The inhibitory activity of this compound against various kinases and cell lines has been quantified and is presented in the tables below.

In Vitro Inhibitory Activity

| Target | IC50 (nM) | Assay Conditions | Reference |

| JAK2 (cell-free) | 0.26 | - | [9] |

| JAK1 (cell-free) | 1.3 | - | [1] |

| JAK2 (cell-free) | <0.4 | - | [1] |

| JAK2 | 58 | at 5 mM ATP | [11] |

| JAK1 | 41 | at 5 mM ATP | [12] |

| JAK3 | 1363 | at 5 mM ATP | [12] |

| pSTAT5 (TEL-Jak2 cells) | 46 | - | [5] |

Cellular Proliferation Inhibition

| Cell Line | GI50 / EC50 (µM) | Cancer Type | Reference |

| BaF3 | 0.06 | - | [1] |

| TEL-Jak2 driven Ba/F3 | 0.06 | - | [5][11] |

| HN5 | 3.81 ± 1.99 | Head and Neck | [9] |

| Pediatric Solid Tumors (median) | 1.5 | Neuroblastoma, Rhabdomyosarcoma, Ewing Sarcoma | [4] |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the JAK-STAT signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. AZD1480: A Phase I Study of a Novel JAK2 Inhibitor in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Azd-1480 | C14H14ClFN8 | CID 16659841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. selleckchem.com [selleckchem.com]

- 10. AZD1480, a JAK inhibitor, inhibits cell growth and survival of colorectal cancer via modulating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. A Phase I, Open-Label, Multi-Center Study of the JAK2 Inhibitor AZD1480 in Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Stagnation of AZD1480: A Technical Overview of a Potent JAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

AZD1480 emerged as a potent, ATP-competitive small-molecule inhibitor of Janus-associated kinases (JAKs), primarily targeting JAK1 and JAK2.[1] Its development was driven by the critical role of the JAK/STAT signaling pathway in various malignancies, where its constitutive activation is a key driver of tumor cell proliferation and survival.[1] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of AZD1480, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Mechanism of Action and Preclinical Efficacy

AZD1480 is an orally bioavailable inhibitor that effectively blocks the activation of JAK1 and JAK2, leading to the suppression of the downstream STAT3 signaling pathway.[1][2] This inhibition of STAT3 phosphorylation has been shown to induce apoptosis in tumor cells and reduce cellular proliferation.[2][3] Preclinical studies demonstrated that AZD1480 possesses significant antitumor activity across a range of solid tumor and hematologic malignancy models.[4][5] It was shown to inhibit tumor growth, angiogenesis, and metastasis, in part by affecting the tumor microenvironment.[2][3]

In Vitro Activity

AZD1480 demonstrated potent inhibition of JAK kinases in cell-free assays and cellular models. Its efficacy was evaluated across various cancer cell lines, showing promise in indications such as neuroblastoma, pediatric sarcomas, and small cell lung cancer.[5][6]

Table 1: In Vitro Inhibitory Activity of AZD1480

| Target/Cell Line | Assay Type | IC50/EC50/GI50 | Reference |

|---|---|---|---|

| JAK2 | Cell-free enzymatic assay | 0.26 nM | [2] |

| JAK1 | Cell-free enzymatic assay | 1.3 nM | [3] |

| JAK1 (at 5 mM ATP) | Cell-free enzymatic assay | 41 nM | [7] |

| JAK2 (at 5 mM ATP) | Cell-free enzymatic assay | 58 nM | [7] |

| JAK3 (at 5 mM ATP) | Cell-free enzymatic assay | 1363 nM | [7] |

| TEL-Jak2 driven Ba/F3 cells | STAT5 phosphorylation inhibition | 46 nM | |

| TEL-Jak2 driven Ba/F3 cells | Growth inhibition | 60 nM | |

| Pediatric solid tumor cell lines | Cell viability | Median EC50: 1.5 µM (range: 0.36-5.37 µM) | [6] |

| PPTP solid tumor cell lines | Cell viability | Median rIC50: 1.5 µM (range: 0.3 µM to 5.9 µM) | [4] |

| Small cell lung cancer cell lines (6 of 13) | Growth inhibition | 0.73 to 3.08 µmol/L | [5] |

In Vivo Efficacy

In vivo studies using various xenograft models confirmed the antitumor potential of AZD1480. The inhibitor demonstrated significant tumor growth inhibition and, in some cases, tumor regression.[4][6]

Table 2: In Vivo Efficacy of AZD1480 in Preclinical Models

| Tumor Model | Dosing Regimen | Key Findings | Reference |

|---|---|---|---|

| Pediatric solid tumor xenografts | 60 mg/kg, PO, daily x 5 for 3 weeks | Significant tumor growth inhibition in 89% of xenografts. | [4] |

| Wilms tumor xenografts | 20 mg/kg BID (M-F) and 30 mg/kg SID (weekends) | Tumor regressions observed in 3 of 6 models. | [4] |

| Uterine leiomyoma patient-derived xenograft | 50 mg/kg, PO, 5 days/week for 28 days | 59.5% reduction in xenograft volume and 56.0% reduction in weight. | [8] |

| Small cell lung cancer xenografts (NCI-H82 and GLC4) | 60 mg/kg/day | Significant decrease in xenograft growth. | [5] |

| Neuroblastoma, RMS, and ESFT xenografts | Not specified | Significantly decreased tumor growth and prolonged overall survival. | [6] |

Clinical Development and Pharmacokinetics

AZD1480 advanced into Phase I clinical trials for both solid tumors and myelofibrosis.[7][9] These studies provided valuable insights into its pharmacokinetic and pharmacodynamic profiles in humans.

Pharmacokinetics in Humans

Pharmacokinetic analyses from Phase I trials revealed that AZD1480 is rapidly absorbed and eliminated, with minimal accumulation after repeated dosing.[9][10]

Table 3: Human Pharmacokinetic Parameters of AZD1480

| Parameter | Value | Patient Population | Reference |

|---|---|---|---|

| Time to Cmax (Tmax) | ~1 hour | Advanced solid tumors | [9][10] |

| Terminal half-life (t1/2) | ~5 hours | Advanced solid tumors | [9][10] |

| Terminal half-life (t1/2) | 2.45 to 8.06 hours | Myelofibrosis | [7][11] |

| pSTAT3 Inhibition | Maximum at 1-2 hours post-dose | Advanced solid tumors | [9][10] |

| Average pSTAT3 inhibition (70 mg QD) | 56% (±21%) at steady state | Advanced solid tumors | [9][10] |

Clinical Trials and Discontinuation

In a Phase I study involving patients with advanced solid tumors, AZD1480 was administered at doses ranging from 10-70 mg once daily and 20-45 mg twice daily.[9] Another Phase I trial in myelofibrosis patients evaluated doses from 2.5 to 70 mg once daily or 10 to 15 mg twice daily.[7][11]

Despite showing evidence of target engagement through the inhibition of STAT3 phosphorylation, the clinical development of AZD1480 was ultimately halted.[7][9] The primary reason for discontinuation was the observation of dose-limiting, pleiotropic neurologic adverse events, including dizziness, ataxia, hallucinations, and anxiety.[4][9] It was hypothesized that these toxicities could be due to off-target effects, potentially on the TRK family of kinases, or due to the drug's ability to penetrate the blood-brain barrier.[9]

Experimental Methodologies

This section provides a detailed look at the key experimental protocols used in the evaluation of AZD1480.

In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay.

-

Objective: To quantify the IC50 value of AZD1480 against JAK family kinases.

-

Protocol:

-

Recombinant human JAK1, JAK2, and JAK3 enzymes are used.

-

Assays are conducted in a buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 1 mM EDTA, and 0.01% BRIJ 35).[12]

-

The ATP concentration is set at or near the Km value for each enzyme to ensure competitive inhibition is accurately measured.

-

A suitable peptide substrate (e.g., ULight-conjugated JAK1 [Tyr1023] peptide) is used.[12]

-

AZD1480 is serially diluted and incubated with the kinase and substrate.

-

The reaction is initiated by the addition of ATP.

-

The amount of phosphorylated substrate is quantified, often using methods like Lance Ultra (PerkinElmer) or radioactive filter binding assays.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Proliferation/Viability Assay

These assays assess the effect of the inhibitor on the growth and viability of cancer cell lines.

-

Objective: To determine the EC50 or GI50 of AZD1480 in various cancer cell lines.

-

Protocol (MTS Assay Example):

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of AZD1480 for a specified period (e.g., 48 or 72 hours).

-

Following treatment, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well.

-

The plates are incubated to allow for the conversion of MTS to formazan by metabolically active cells.

-

The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and EC50/GI50 values are calculated.[6]

-

Western Blotting for Phosphoprotein Analysis

This technique is crucial for demonstrating the on-target effect of AZD1480 by measuring the phosphorylation status of downstream signaling proteins.

-

Objective: To assess the inhibition of JAK/STAT pathway activation by measuring levels of phosphorylated STAT3 (pSTAT3).

-

Protocol:

-

Cells or tumor tissue lysates are prepared in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-pSTAT3) and a primary antibody for the total protein (e.g., anti-STAT3) as a loading control.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

The signal is detected using chemiluminescence or fluorescence imaging.[6][13]

-

In Vivo Xenograft Tumor Model

These studies are essential for evaluating the antitumor efficacy of a compound in a living organism.

-

Objective: To determine the effect of AZD1480 on tumor growth in mice bearing human tumor xenografts.

-

Protocol:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are subcutaneously or orthotopically implanted with human cancer cells or patient-derived tumor tissue.[4][8]

-

Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

-

AZD1480 is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methyl cellulose/0.1% Tween 80) and administered to the treatment group via oral gavage at a specified dose and schedule.[4]

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., Western blotting for pSTAT3).[6]

-

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway targeted by AZD1480 and a typical workflow for its preclinical evaluation.

Caption: The JAK-STAT signaling pathway and the inhibitory action of AZD1480.

Caption: The development workflow of the JAK inhibitor AZD1480.

Conclusion

AZD1480 is a case study in the complexities of drug development. While it demonstrated potent and selective inhibition of the JAK/STAT pathway with promising preclinical antitumor activity, its journey was cut short by unforeseen neurological toxicities in early-phase clinical trials. The data gathered from its development, however, remain valuable for the scientific community, offering insights into the therapeutic potential and challenges of targeting the JAK/STAT pathway in oncology. The experience with AZD1480 underscores the critical importance of thorough toxicological profiling and the potential for off-target effects to derail otherwise promising therapeutic candidates.

References

- 1. Facebook [cancer.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Initial Solid Tumor Testing (Stage 1) of AZD1480, an Inhibitor of Janus Kinases 1 and 2 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Phase I, Open-Label, Multi-Center Study of the JAK2 Inhibitor AZD1480 in Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the In Vivo Efficacy of the JAK Inhibitor AZD1480 in Uterine Leiomyomas Using a Patient-derived Xenograft Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AZD1480: A Phase I Study of a Novel JAK2 Inhibitor in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AZD1480: a phase I study of a novel JAK2 inhibitor in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A phase I, open-label, multi-center study of the JAK2 inhibitor AZD1480 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

(1R)-AZD-1480: A Technical Guide to Target Validation in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1R)-AZD-1480 is a potent, ATP-competitive inhibitor of Janus-associated kinases 1 and 2 (JAK1 and JAK2).[1][2] Its primary mechanism of action involves the suppression of the JAK/STAT signaling pathway, with a particular emphasis on the inhibition of STAT3 phosphorylation.[2][3] Aberrant JAK/STAT signaling, leading to constitutive activation of STAT3, is a well-documented driver of tumorigenesis in a variety of solid tumors.[4][5] Preclinical studies demonstrated the potential of AZD1480 to inhibit tumor growth in models of glioblastoma, breast cancer, head and neck cancer, and ovarian cancer.[1][3] However, the clinical development of AZD1480 was halted during Phase I trials due to the emergence of dose-limiting neurotoxicities.[1][6][7] This guide provides a comprehensive technical overview of the target validation of this compound in solid tumors, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.

Mechanism of Action and Signaling Pathway

AZD1480 exerts its anti-tumor effects by targeting the JAK1 and JAK2 kinases.[1] These kinases are critical components of the JAK/STAT signaling cascade, which transduces signals from extracellular cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation, survival, and differentiation.[4][8] In many solid tumors, this pathway is constitutively active, often due to persistent cytokine stimulation in the tumor microenvironment.[3][5]

AZD1480 competitively binds to the ATP-binding site of JAK1 and JAK2, preventing their autophosphorylation and subsequent activation.[3] This, in turn, blocks the phosphorylation and activation of the downstream transcription factor, STAT3.[3] The inhibition of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus, thereby downregulating the expression of STAT3 target genes crucial for tumor cell survival and proliferation.[3][9]

// Edges "Cytokine" -> "Receptor" [label="Binding"]; "Receptor" -> "JAK1_JAK2" [label="Recruitment & Activation"]; "JAK1_JAK2" -> "pJAK1_JAK2" [label="Autophosphorylation"]; "pJAK1_JAK2" -> "STAT3" [label="Phosphorylation"]; "STAT3" -> "pSTAT3"; "pSTAT3" -> "pSTAT3_dimer" [label="Dimerization"]; "pSTAT3_dimer" -> "DNA" [label="Nuclear Translocation & DNA Binding"]; "DNA" -> "Transcription" [label="Initiates"]; "AZD1480" -> "JAK1_JAK2" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"];

// Invisible edges for layout "Receptor" -> "JAK1_JAK2" [style=invis]; }

Caption: A typical experimental workflow for AZD1480 evaluation.

Off-Target Effects and Clinical Discontinuation

The clinical development of AZD1480 was terminated due to dose-limiting toxicities, primarily pleiotropic neurologic adverse events, including dizziness, anxiety, ataxia, memory loss, and hallucinations. [1][6][7]These adverse events were generally reversible upon dose reduction or cessation. [1][6][7]The underlying cause of this neurotoxicity is not definitively known, but two main hypotheses have been proposed.

One hypothesis is the off-target inhibition of the Tropomyosin receptor kinase (TRK) family, as AZD1480 was found to be equipotent against TRKA, TRKB, and TRKC. [6]TRKB, in particular, is involved in neuronal survival and function, and its inhibition could lead to neuropsychiatric effects. [6]An alternative hypothesis suggests that the central nervous system penetration of AZD1480, which was observed to be good in rats, may have led to on-target inhibition of JAK signaling within the brain, causing the observed toxicities. [6]

Conclusion

This compound served as a valuable tool compound for validating the therapeutic potential of targeting the JAK/STAT pathway in solid tumors. The preclinical data strongly supported the hypothesis that inhibiting JAK1 and JAK2, and consequently STAT3 signaling, could be an effective anti-cancer strategy. However, the unacceptable neurotoxicity observed in early clinical trials highlighted the challenges of developing kinase inhibitors with a suitable therapeutic window. The experience with AZD1480 underscores the importance of thorough off-target profiling and assessment of central nervous system penetration in the early stages of drug development. Despite its clinical failure, the research on AZD1480 has significantly contributed to the understanding of JAK/STAT signaling in oncology and has paved the way for the development of other JAK inhibitors with improved safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.foxchase.org [profiles.foxchase.org]

- 5. selleckchem.com [selleckchem.com]

- 6. AZD1480: A Phase I Study of a Novel JAK2 Inhibitor in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AZD1480: a phase I study of a novel JAK2 inhibitor in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oaepublish.com [oaepublish.com]

- 9. researchgate.net [researchgate.net]

A Preclinical Compendium of (1R)-AZD-1480: A Technical Overview for Drug Development Professionals

(1R)-AZD-1480 , also known as AZD1480, is a potent, orally bioavailable, ATP-competitive inhibitor of Janus-associated kinase 1 (JAK1) and Janus-associated kinase 2 (JAK2).[1][2] Preclinical investigations have highlighted its potential as an antineoplastic agent through the targeted inhibition of the JAK/STAT signaling pathway, a critical mediator of cell proliferation, survival, and immune response.[2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

Mechanism of Action: Targeting the JAK/STAT Pathway

This compound exerts its therapeutic effect by selectively inhibiting JAK1 and JAK2 kinases.[4] This inhibition prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, which is often constitutively activated in a wide array of human cancers.[3][5] The suppression of STAT3 phosphorylation blocks its nuclear translocation, thereby downregulating the expression of downstream target genes crucial for tumor cell proliferation, survival, angiogenesis, and metastasis.[6][7][8]

The inhibitory action of AZD1480 on the JAK/STAT signaling cascade leads to several downstream cellular consequences, including:

Quantitative In Vitro Activity

The potency of this compound has been evaluated across a range of cancer cell lines, demonstrating significant inhibitory activity at nanomolar to low micromolar concentrations.

| Parameter | Value | Cell Line/Context | Reference |

| IC50 (JAK1) | 1.3 nM | Enzyme Assay | [1] |

| IC50 (JAK2) | <0.4 nM | Enzyme Assay | [1] |

| IC50 (JAK3) | 1363 nM (at 5 mM ATP) | Enzyme Assay | [9] |

| IC50 (STAT5 Phos.) | 46 nM | TEL-Jak2 driven Ba/F3 cells | [3] |

| GI50 (Cell Growth) | 60 nM | TEL-Jak2 driven Ba/F3 cells | [3] |

| Median EC50 (Cell Viability) | 1.5 µM (range: 0.36-5.37 µM) | Pediatric solid tumor cell lines (NB, RMS, ESFT) | [7][8] |

| Median relative IC50 | 1.5 µM (range: 0.3 µM to 5.9 µM) | PPTP in vitro cell line panel | [10][11] |

NB: Neuroblastoma, RMS: Rhabdomyosarcoma, ESFT: Ewing Sarcoma Family of Tumors, PPTP: Pediatric Preclinical Testing Program.

Experimental Protocols: In Vitro Assays

Cell Viability and Proliferation Assays:

-

Method: MTS or WST-1 colorimetric assays were commonly employed.[8][12]

-

Procedure: Cancer cell lines were seeded in 96-well plates and treated with a concentration range of this compound (e.g., 1.0 nM to 10 µM) for a specified duration (e.g., 48 to 72 hours).[11][12] Cell viability was determined by measuring the absorbance following the addition of the respective reagent.

-

Data Analysis: IC50 or EC50 values were calculated from dose-response curves.

Western Blotting for Phospho-STAT3 Inhibition:

-

Method: Standard Western blotting techniques were used to assess the phosphorylation status of STAT3.

-

Procedure: Cells were treated with this compound for various time points.[12] Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3.

-

Outcome: A reduction in the pSTAT3 signal relative to total STAT3 indicated target engagement and inhibition of the JAK/STAT pathway.

In Vivo Efficacy in Preclinical Models

This compound has demonstrated significant anti-tumor activity in various xenograft and syngeneic mouse models.

| Tumor Model | Dosing Regimen | Key Findings | Reference |

| Human Solid Tumor Xenografts | 30 mg/kg, twice daily (BID) | Tumor regression (139% growth inhibition) | [3] |

| Glioblastoma (Intracranial) | Not specified | Increased survival of mice | [1][6] |

| Neuroblastoma, RMS, ESFT Xenografts | Not specified | Significantly decreased tumor growth and prolonged overall survival | [7][8] |

| Pediatric Solid Tumor Xenografts (PPTP) | 60 mg/kg, once daily (SID) x 5 for 3 weeks | Intermediate or high-level growth inhibition in 50% of models; regressions in Wilms tumor models | [10][11] |

| MDAH2774 Ovarian Xenograft | 10 mg/kg BID | 71% tumor growth inhibition | [3] |

Experimental Protocols: In Vivo Studies

Xenograft Tumor Models:

-

Method: Athymic nude mice were subcutaneously or orthotopically implanted with human cancer cells.[3][8]

-

Procedure: Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally at specified doses and schedules (e.g., once or twice daily).[3][10] Tumor volume and body weight were monitored regularly.

-

Pharmacodynamic Analysis: Tumor tissues were often collected at the end of the study to assess the inhibition of pSTAT3 and downstream target genes via methods like Western blotting or immunohistochemistry.[7][8]

-

Efficacy Endpoints: Key endpoints included tumor growth inhibition, tumor regression, and overall survival.[3][7]

Pharmacokinetics and Safety

Phase I clinical studies in patients with solid tumors and myelofibrosis provided insights into the pharmacokinetic and safety profile of this compound.[9][13][14]

| Parameter | Finding | Study Population | Reference |

| Absorption | Rapid | Solid tumor patients | [13][14] |

| Time to Cmax | ~1 hour post-dose | Solid tumor patients | [13][14] |

| Terminal Half-life (t1/2) | ~5 hours | Solid tumor patients | [13][14] |

| Accumulation | Minimal after repeated QD or BID dosing | Solid tumor patients | [13][14] |

| Dose-Limiting Toxicities (DLTs) | Pleiotropic neurologic adverse events (dizziness, anxiety, ataxia, memory loss) | Solid tumor patients | [13][14] |

The development of this compound was discontinued due to these unusual and reversible neurologic adverse events, the mechanism of which remains unclear but may be related to off-target effects, such as inhibition of the TRK family of kinases.[13][15]

Conclusion

Preclinical data robustly support this compound as a potent and selective inhibitor of the JAK/STAT signaling pathway with significant anti-tumor activity across a spectrum of solid and hematological malignancies in vitro and in vivo.[3][4][7] The comprehensive characterization of its mechanism, potency, and efficacy provides a valuable foundation for the continued exploration of JAK inhibitors in oncology. While the clinical development of this compound was halted due to neurotoxicity, the preclinical findings remain a critical resource for understanding the therapeutic potential and challenges associated with targeting the JAK/STAT pathway in cancer.[13][15]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the JAK/STAT pathway in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Phase I, Open-Label, Multi-Center Study of the JAK2 Inhibitor AZD1480 in Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Initial Solid Tumor Testing (Stage 1) of AZD1480, an Inhibitor of Janus Kinases 1 and 2 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Initial solid tumor testing (stage 1) of AZD1480, an inhibitor of Janus kinases 1 and 2 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. AZD1480: A Phase I Study of a Novel JAK2 Inhibitor in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AZD1480: a phase I study of a novel JAK2 inhibitor in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

(1R)-AZD-1480: A Technical Guide to its Selectivity Profile for JAK Family Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of (1R)-AZD-1480, a potent, ATP-competitive small-molecule inhibitor of Janus-associated kinases (JAKs). The document outlines its inhibitory activity across the JAK family, details the experimental protocols used for these determinations, and illustrates the critical signaling pathways involved.

Selectivity Profile: Quantitative Analysis

This compound is a novel inhibitor of JAK1 and JAK2 kinases.[1] It demonstrates significant selectivity for JAK2 over other members of the Janus kinase family, particularly JAK3.[2][3] The inhibitory potency of AZD1480 is highly dependent on the concentration of ATP used in enzymatic assays, a critical consideration when comparing in vitro data to cellular activity.[2] Below is a summary of the reported inhibitory concentrations (IC50) and constants (Ki) for AZD1480 against JAK family kinases under various assay conditions.

Table 1: this compound Inhibitory Activity against JAK Family Kinases

| Target Kinase | Assay Type | ATP Concentration | IC50 / Ki (nM) | Reference |

|---|---|---|---|---|

| JAK1 | Enzymatic | 5 mM | 41 | [4] |

| Enzymatic | Not Specified | 1.3 | [5] | |

| JAK2 | Enzymatic (Ki) | Not Specified | 0.26 | [2] |

| Enzymatic | Cell-free | 0.26 | [6] | |

| Enzymatic | 5 mM | 58 | [3][4] | |

| Cellular (TEL-Jak2) | - | 46 | [2] | |

| JAK3 | Enzymatic | 5 mM | 1363 | [4] |

| Tyk2 | Cellular (TEL-Tyk2) | - | >1000 |[2] |

Note: Cellular assays involved Ba/F3 cells engineered to express constitutively active TEL-JAK fusion proteins; inhibition was measured by STAT5 phosphorylation.[2]

Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

AZD1480 exerts its therapeutic effects by inhibiting the JAK/STAT signaling pathway, which is crucial for cytokine-mediated signal transduction in both normal and pathological processes.[7] This pathway plays a key role in cell proliferation, survival, and immune response.[7][8] In many cancers, this pathway is persistently activated.[2]

AZD1480 acts as an ATP-competitive inhibitor, primarily targeting JAK1 and JAK2.[5][9] By blocking the kinase activity of JAKs, AZD1480 prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[3][7] This blockade leads to the downregulation of STAT3-targeted genes, including c-Myc and cyclin D2, ultimately inducing apoptosis and reducing cell proliferation in tumor cells.[10][11]

Caption: The JAK/STAT signaling pathway and the inhibitory action of AZD1480.

Experimental Protocols

The selectivity profile of AZD1480 has been determined through rigorous enzymatic and cellular assays.

This assay directly measures the ability of AZD1480 to inhibit the enzymatic activity of purified recombinant JAK kinases.

Protocol:

-

Enzyme & Substrate Preparation: Recombinant Jak1, Jak2, or Jak3 enzymes are prepared. Jak3 is expressed as an N-terminal GST fusion protein in insect cells and purified.[6] Specific peptide substrates are used (e.g., FITC-C6-KKHTDDGYMPMSPGVA-NH2 for Jak1; FAM-SRCtide for Jak2 and Jak3).[6]

-

Buffer Conditions: Assays are performed in a buffer containing 50 mM HEPES (pH 7.3), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, and 50 µg/ml BSA.[6]

-

Compound Dilution: AZD1480 is prepared in a 10-point dose-response curve, typically from 0.3 nM to 8.3 µM in half-log dilution steps, and assays are run in triplicate.[6]

-

ATP Concentration: The kinase reactions are screened at both the ATP Km for each enzyme (JAK1: 55 µM, JAK2: 15 µM, JAK3: 3 µM) and at a near-physiological ATP concentration of 5 mM.[6]

-

Reaction & Quantification: The reaction mix is incubated, and the levels of phosphorylated and unphosphorylated peptide substrates are separated and quantified using a Caliper LC3000 system to calculate the percent inhibition.[6]

Caption: Workflow for a typical in vitro enzymatic kinase inhibition assay.

This assay evaluates the effect of AZD1480 on JAK-dependent signaling and cell growth in a cellular context.

Protocol:

-

Cell Line Engineering: Ba/F3 cells, which are dependent on cytokine signaling for survival, are engineered to express constitutively active forms of JAK kinases by fusing the kinase domain with the dimerization domain of the TEL protein (TEL-Jak1, TEL-Jak2, TEL-Jak3, TEL-Tyk2).[2][12]

-

Compound Treatment: The engineered TEL-Jak cells are treated with varying concentrations of AZD1480 for a specified duration (e.g., 1 hour for phosphorylation analysis, 48 hours for proliferation).[2][12]

-

Phospho-STAT Analysis: For signaling analysis, cell lysates are collected, and the levels of phosphorylated STAT5 (pSTAT5) are determined by Western immunoblotting. Signal intensity is quantified to determine IC50 values.[2][12]

-

Cell Proliferation Analysis: To measure effects on cell growth, treated cells are incubated for 48 hours, and cell viability is assessed using a proliferation assay, such as the Alamar Blue assay, to calculate GI50 (50% growth inhibition) values.[2][12]

Summary of Selectivity

The compiled data clearly indicates that AZD1480 is a potent inhibitor of JAK2 and, to a lesser extent, JAK1, while showing significantly weaker activity against JAK3 and Tyk2. This profile establishes it as a selective JAK1/2 inhibitor.

Caption: Relative inhibitory potency of AZD1480 across JAK family kinases.

References

- 1. researchgate.net [researchgate.net]

- 2. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. A Phase I, Open-Label, Multi-Center Study of the JAK2 Inhibitor AZD1480 in Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Facebook [cancer.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Initial Solid Tumor Testing (Stage 1) of AZD1480, an Inhibitor of Janus Kinases 1 and 2 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AZD1480, a JAK inhibitor, inhibits cell growth and survival of colorectal cancer via modulating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Vitro Potency of (1R)-AZD-1480 on JAK1 and JAK2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of (1R)-AZD-1480, a potent ATP-competitive inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and experimental workflows.

Quantitative Potency of this compound

The inhibitory activity of this compound against JAK1 and JAK2 has been characterized through both enzymatic and cellular assays. The following tables summarize the key potency values (IC50 and Ki) derived from these studies.

Table 1: Enzymatic Potency of this compound against JAK Family Kinases

| Target | IC50 (nM) | Ki (nM) | ATP Concentration |

| JAK1 | 1.3 | Not Reported | Km |

| JAK2 | <0.4 | 0.26 | Km |

| JAK3 | Not Reported | Not Reported | Km |

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.

Table 2: Cellular Potency of this compound in Engineered Ba/F3 Cell Lines

| Cell Line | Endpoint | GI50 (µM) |

| Ba/F3 TEL-JAK1 | Growth Inhibition | 0.7 |

| Ba/F3 TEL-JAK2 | Growth Inhibition | 0.06 |

| Ba/F3 TEL-JAK3 | Growth Inhibition | 2.1 |

| Ba/F3 TEL-Tyk2 | Growth Inhibition | 2.0 |

GI50: The half maximal growth inhibition concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Recombinant JAK Enzymatic Assay

This protocol outlines the determination of IC50 values for this compound against recombinant JAK enzymes.

Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of purified JAK1 and JAK2.

Materials:

-

Recombinant human JAK1, JAK2, and JAK3 enzymes.

-

This compound.

-

Peptide substrates:

-

ATP.

-

Assay Buffer: 50 mM HEPES (pH 7.3), 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 50 µg/ml BSA.[2]

-

Caliper LC3000 system for peptide separation and quantification.[1]

Procedure:

-

Prepare a 10-point dose-response curve of this compound, typically in half-log dilution steps, ranging from 8.3 µM to 0.3 nM.[1][2]

-

Dispense the compound dilutions into a suitable microplate.

-

Add the respective recombinant JAK enzyme and peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP at a concentration equivalent to the Km for each enzyme (JAK1: 55 µM, JAK2: 15 µM, JAK3: 3 µM).[1]

-

Incubate the reaction mixture at room temperature for a predetermined time.

-

Stop the reaction.

-

Quantify the levels of phosphorylated and unphosphorylated peptide substrate using a Caliper LC3000 system.[1]

-

Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Ba/F3 Cellular Assay for JAK Inhibition

This protocol describes the use of engineered Ba/F3 cell lines to assess the cellular potency and selectivity of this compound. These cells are dependent on the constitutive activity of a specific TEL-JAK fusion protein for their proliferation and survival.

Objective: To determine the effect of this compound on the viability of Ba/F3 cells driven by specific JAK kinases, providing a measure of cellular target engagement.

Materials:

-

Ba/F3 cells engineered to express TEL-JAK1, TEL-JAK2, TEL-JAK3, or TEL-Tyk2 fusion proteins.[1]

-

Growth medium (e.g., RPMI-1640 with 10% FBS).

-

This compound.

-

Cell viability reagent (e.g., MTS or CellTiter-Glo).

-

96-well cell culture plates.

Procedure:

-

Maintain the Ba/F3 TEL-JAK cell lines in appropriate growth medium.

-

Seed the cells into 96-well plates at a predetermined density.

-

Prepare a serial dilution of this compound and add it to the cells. Include a DMSO-only control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Calculate the percent growth inhibition for each compound concentration relative to the DMSO control.

-

Determine the GI50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to the in vitro evaluation of this compound.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the in vitro enzymatic assay to determine IC50 values.

Caption: Workflow for the Ba/F3 cellular assay to determine GI50 values.

References

The Pharmacological Profile of AZD1480: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1480 is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of Janus-associated kinases (JAKs), with primary activity against JAK1 and JAK2.[1][2] The JAK/STAT signaling pathway is a critical mediator of cellular proliferation, differentiation, and survival, and its dysregulation is implicated in various malignancies and inflammatory diseases.[3][4] AZD1480 exerts its pharmacological effects by inhibiting JAK2 activation, which in turn blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[2][5] This inhibition leads to the induction of tumor cell apoptosis and a reduction in cellular proliferation.[3][6] Preclinical studies have demonstrated its anti-tumor activity in a range of solid and hematological cancer models.[5][7][8] However, its clinical development was halted due to the observation of dose-limiting neurological toxicities in a Phase I trial.[1][9] This guide provides a comprehensive overview of the pharmacological profile of AZD1480, summarizing key in vitro and in vivo data, and detailing relevant experimental methodologies.

Mechanism of Action and In Vitro Activity

AZD1480 is a potent inhibitor of JAK2 kinase with a high degree of selectivity.[5] Its primary mechanism involves competing with ATP for binding to the catalytic domain of JAK2, thereby preventing the autophosphorylation and activation of the kinase.[5][6] This leads to the suppression of the downstream JAK/STAT signaling cascade.

Table 1: In Vitro Inhibitory Activity of AZD1480

| Target/Assay | IC50 / Ki / GI50 | Cell Line / Conditions | Reference |

| Enzymatic Assays | |||

| JAK2 (cell-free) | IC50: 0.26 nM | - | [6] |

| JAK2 (cell-free) | Ki: 0.26 nM | - | [5] |

| JAK1 (cell-free) | IC50: 1.3 nM | - | [10] |

| JAK2 (cell-free, 5mM ATP) | IC50: 58 nM | - | [11] |

| JAK1 (enzymatic, 5mM ATP) | IC50: 41 nM | - | [12] |

| JAK3 (enzymatic, 5mM ATP) | IC50: 1363 nM | - | [12] |

| Cell-Based Assays | |||

| STAT5 Phosphorylation | IC50: 46 nM | TEL-Jak2 Ba/F3 cells | [5] |

| TEL-Jak2 Proliferation | GI50: 60 nM | Ba/F3 cells | [5] |

| JAK2 V617F Proliferation | GI50: 60 nM | - | [11] |

| Pediatric Solid Tumor Cell Lines | Median EC50: 1.5 µM | 7 NB, 7 RMS, 2 ESFT cell lines | [13] |

| Small Cell Lung Cancer Cell Lines | IC50: 0.73 - 3.08 µmol/L | 6 out of 13 SCLC cell lines | [8] |

| Pediatric Preclinical Testing Program (PPTP) Cell Lines | Median rIC50: 1.5 µM | In vitro cell line panel | [7] |

Signaling Pathway Inhibition

AZD1480 effectively blocks the JAK/STAT signaling pathway. Upon cytokine or growth factor stimulation, JAKs associated with the receptors become activated and phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell survival and proliferation, such as Bcl-2 and Cyclin D1. AZD1480's inhibition of JAK2 prevents this entire cascade.

Caption: Inhibition of the JAK/STAT signaling pathway by AZD1480.

Pharmacokinetics

A Phase I clinical trial in patients with advanced solid tumors provided key pharmacokinetic data for AZD1480.[1][14] The compound demonstrated rapid absorption and elimination.[1][4]

Table 2: Human Pharmacokinetic Parameters of AZD1480

| Parameter | Value | Dosing Regimen | Reference |

| Time to Cmax (Tmax) | ~1 hour | 10-70 mg QD & 20-45 mg BID | [1][14] |

| Half-life (t1/2) | ~5 hours | 10-70 mg QD & 20-45 mg BID | [1][14] |

| Accumulation | Minimal | Repeated QD or BID dosing | [1] |

| Exposure | Dose-dependent increase | 10-50 mg | [1] |

| pSTAT3 Inhibition in Granulocytes | 56% (±21%) | 70 mg QD at steady-state | [1][14] |

Another Phase I study in patients with myelofibrosis showed a mean terminal half-life ranging from 2.45 to 8.06 hours, with no accumulation observed after 28 days of daily dosing.[12][15]

In Vivo Efficacy

AZD1480 has demonstrated significant anti-tumor activity in various preclinical xenograft models.

Table 3: Summary of In Vivo Efficacy of AZD1480 in Xenograft Models

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| DU145 (Prostate) | Once daily | 81% TGI (p < 0.001) | [5] |

| MDA-MB-468 (Breast) | Once daily | 111% TGI (p < 0.001) | [5] |

| MDAH2774 (Ovarian) | 10 mg/kg BID | 71% TGI (p < 0.001) | [5] |

| MDAH2774 (Ovarian) | 30 mg/kg BID | 139% TGI (p < 0.001), tumor regression | [5] |

| MEF-Stat3-YFP | 50 mg/kg QD | 58% TGI (p = 0.001) | [5] |

| Neuroblastoma & Pediatric Sarcomas | 30 mg/kg QD or BID | Significant tumor growth depression (P< 0.001) | [13] |

| Glioblastoma (intracranial) | - | Increased survival of mice | [3] |

| Uterine Leiomyomas | 50 mg/kg QD (5 days/week) | 59.5% reduction in xenograft volume (p < .0001) | [16][17] |

| Small Cell Lung Cancer (H82) | 60 mg/kg/d | Significant decrease in xenograft growth (P < 0.001) | [8] |

Experimental Protocols

JAK2 Kinase Assay (In Vitro)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified JAK2.

-

Reagents and Materials:

-

Purified recombinant JAK2 kinase domain.[18]

-

Kinase assay buffer (e.g., 5x Kinase Assay Buffer 1).[19][20]

-

Substrate: A peptide or protein that can be phosphorylated by JAK2 (e.g., Poly(Glu:Tyr 4:1)).[19][20]

-

AZD1480 or other test inhibitors dissolved in DMSO.

-

96-well plates.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).[19]

-

-

Procedure:

-

Prepare serial dilutions of AZD1480 in the kinase assay buffer. The final DMSO concentration should be kept constant and low (e.g., ≤1%).[19]

-

Prepare a master mix containing the kinase assay buffer, ATP, and the substrate.[19][20]

-

Add the master mix to the wells of the 96-well plate.

-

Add the diluted AZD1480 or vehicle control (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding the purified JAK2 enzyme to each well (except for the "blank" control).[20]

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[19][20]

-

Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.[19]

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay

This assay determines the effect of AZD1480 on the growth and viability of cancer cell lines.

-

Reagents and Materials:

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[13][21]

-

Treat the cells with serial dilutions of AZD1480 or vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).[5][21]

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.[21]

-

Incubate for the recommended time (e.g., 4 hours for CCK-8).[21]

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or EC50 value.

-

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of AZD1480 in a mouse xenograft model.

Caption: General workflow for an in vivo xenograft efficacy study with AZD1480.

-

Animal Model:

-

Tumor Cell Implantation:

-

Tumor Growth and Randomization:

-

Drug Formulation and Administration:

-

Efficacy Assessment:

-

Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: 0.5 * (larger diameter) * (smaller diameter)².[5]

-

Monitor animal body weight and overall health as indicators of toxicity.

-

-

Pharmacodynamic Analysis:

-

At the end of the study, tumors can be harvested to assess the in vivo target engagement of AZD1480 by measuring the levels of phosphorylated STAT3 (pSTAT3) via Western blotting or immunohistochemistry.[13]

-

-

Statistical Analysis:

-

Calculate the percent tumor growth inhibition (%TGI) and perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.[5]

-

Conclusion

AZD1480 is a well-characterized, potent inhibitor of JAK1 and JAK2 with demonstrated preclinical efficacy in a variety of cancer models. Its mechanism of action through the inhibition of the JAK/STAT signaling pathway is well-established. While its clinical development was halted due to toxicity, the extensive pharmacological data available for AZD1480 continues to make it a valuable tool for researchers investigating the role of JAK/STAT signaling in disease and for the development of novel therapeutics targeting this pathway. This guide provides a comprehensive summary of its pharmacological profile to aid in these research endeavors.

References

- 1. AZD1480: A Phase I Study of a Novel JAK2 Inhibitor in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Therapeutic potential of AZD1480 for the treatment of human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Initial Solid Tumor Testing (Stage 1) of AZD1480, an Inhibitor of Janus Kinases 1 and 2 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. profiles.foxchase.org [profiles.foxchase.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. A Phase I, Open-Label, Multi-Center Study of the JAK2 Inhibitor AZD1480 in Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AZD1480: a phase I study of a novel JAK2 inhibitor in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]